4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid
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Overview
Description
4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid is a compound that features a benzoic acid moiety linked to a triazole ring via an ethylamino group. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
The primary targets of 4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid are currently unknown
Mode of Action
It’s known that the compound contains a 1,2,4-triazole ring, which is a common structural motif in many biologically active compounds .
Result of Action
Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against certain tumor cell lines , suggesting potential anticancer properties.
Biochemical Analysis
Biochemical Properties
It has been synthesized and used in the formation of functional metal–organic frameworks . These frameworks have been characterized by elemental analysis, IR spectroscopy, single-crystal X-ray diffraction, thermogravimetric (TG) analysis, and powder X-ray diffraction (PXRD) .
Cellular Effects
Some hybrids of this compound have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . These compounds have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that some hybrids of this compound can inhibit the proliferation of cancer cells by inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Alkylation: The triazole ring is then alkylated using an ethyl halide to introduce the ethyl group.
Amidation: The alkylated triazole is reacted with an amine to form the ethylamino group.
Coupling with Benzoic Acid: Finally, the ethylamino-triazole compound is coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to the triazole ring’s ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-benzoic acid hybrid with potential therapeutic applications.
4-(4H-1,2,4-triazol-3-yl)aniline: A triazole derivative with aniline functionality, used in various chemical and biological studies.
Uniqueness
4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid is unique due to its specific structure, which combines the properties of both the triazole ring and the benzoic acid moiety. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-[2-(4-methyl-1,2,4-triazol-3-yl)ethylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-8-14-15-11(16)6-7-13-10-4-2-9(3-5-10)12(17)18/h2-5,8,13H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLTWKHANIXKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCNC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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